molecular formula C10H10N2O2S B2688877 [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid CAS No. 60738-38-7

[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid

Cat. No.: B2688877
CAS No.: 60738-38-7
M. Wt: 222.26
InChI Key: IAPZRVTXNHWWTA-UHFFFAOYSA-N
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Description

[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid is a compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol This compound is notable for its benzimidazole core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid typically involves the reaction of 2-mercaptobenzimidazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzimidazole attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzimidazole: Shares the benzimidazole core but lacks the acetic acid and

Properties

IUPAC Name

2-(2-methylsulfanylbenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-15-10-11-7-4-2-3-5-8(7)12(10)6-9(13)14/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPZRVTXNHWWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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